vanadium triisobutoxide oxide

Microfluidics Sol-gel coating Surface wettability

Vanadium triisobutoxide oxide (TIBV; CAS 19120-62-8), systematically named tris(2-methyl-1-propanolato)oxovanadium, is a V(V) oxo-alkoxide with the formula VO(O-i-Bu)₃. It exists as a pale yellow, moisture-sensitive liquid (density 1.011 g/cm³, boiling point 105 °C at 1.5 mmHg, flash point 64 °C) that reacts rapidly with water, liberating isobutanol.

Molecular Formula C12H30O4V
Molecular Weight 289.31 g/mol
CAS No. 19120-62-8
Cat. No. B098522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevanadium triisobutoxide oxide
CAS19120-62-8
Molecular FormulaC12H30O4V
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCC(C)CO.CC(C)CO.CC(C)CO.O=[V]
InChIInChI=1S/3C4H10O.O.V/c3*1-4(2)3-5;;/h3*4-5H,3H2,1-2H3;;
InChIKeyCZMNFHBVFGQLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Triisobutoxide Oxide (CAS 19120-62-8): What Procurement Specialists and Formulators Need to Know Before Sourcing This Organovanadium Precursor


Vanadium triisobutoxide oxide (TIBV; CAS 19120-62-8), systematically named tris(2-methyl-1-propanolato)oxovanadium, is a V(V) oxo-alkoxide with the formula VO(O-i-Bu)₃ [1]. It exists as a pale yellow, moisture-sensitive liquid (density 1.011 g/cm³, boiling point 105 °C at 1.5 mmHg, flash point 64 °C) that reacts rapidly with water, liberating isobutanol . The compound belongs to the vanadyl trialkoxide family but carries branched isobutoxide ligands that confer measurably distinct hydrolysis kinetics, grafting stoichiometry on oxide supports, and surface wettability outcomes relative to its linear or less-branched alkoxide analogs. These differences directly translate into procurable performance advantages in supported catalyst manufacture, sol-gel oxide film fabrication, and EPDM polymerization, as quantified in the evidence sections below.

Ligand Profile Branched isobutoxide ligand set confers controlled hydrolysis kinetics distinct from linear or less-hindered alkoxides
Processing Method Supports sol-gel fabrication of vanadium oxide films, gels, and monolayer coatings on oxide supports
Handling Requirement Moisture-sensitive liquid; requires inert-atmosphere storage and anhydrous solvent handling protocols
Procurement Context Selection context for supported catalyst grafting, microfluidic surface modification, and EPDM catalyst workflows

Why Vanadium Triisobutoxide Oxide Cannot Be Swapped with Vanadium(V) Oxytriisopropoxide, Vanadyl Acetylacetonate, or Bulk V₂O₅ Without Losing Defined Performance Attributes


Procurement decisions that treat vanadium triisobutoxide oxide as interchangeable with vanadium(V) oxytriisopropoxide (VO(O-i-Pr)₃, CAS 5588-84-1), vanadyl acetylacetonate (VO(acac)₂, CAS 3153-26-2), or bulk vanadium pentoxide overlook critical performance divergences rooted in alkoxide ligand structure. The branched isobutoxide group imposes a steric profile that retards hydrolysis by approximately one order of magnitude relative to linear n-butoxide analogs, while being measurably faster than the more hindered isopropoxide [1]. This hydrolysis-rate hierarchy directly governs gel homogeneity in sol-gel processing and monolayer quality in supported catalyst grafting. Furthermore, when diffused into PDMS microchannels and hydrolyzed, TIBV yields a vanadia surface with a static water contact angle of 19°, versus 61° for TiO₂ (from titanium isopropoxide) and 90° for ZrO₂ (from zirconium isopropoxide)—a three- to five-fold difference in hydrophilicity that dictates electroosmotic flow and surface derivatization capacity in microfluidic devices [2]. These ligand-specific property cliffs mean that substituting the alkoxide precursor without re-optimizing the entire formulation or process sequence will alter—and typically degrade—the target functional outcome.

TIBV vs Vanadium(V) Oxytriisopropoxide
Branched isobutoxide vs secondary isopropoxide ligand set alters hydrolysis rate and surface wettability profile; sol-gel homogeneity and coating hydrophilicity may shift measurably
TIBV vs Vanadyl Acetylacetonate
Alkoxide vs acetylacetonate coordination sphere changes grafting stoichiometry on oxide supports and thermal decomposition pathway; monolayer quality may not transfer directly
TIBV vs Bulk V₂O₅
Molecular alkoxide precursor enables monolayer grafting control, sol-gel processing, and amorphous-phase activation; bulk crystalline oxide cannot replicate these solution-phase or grafting workflows

Vanadium Triisobutoxide Oxide vs. Closest Analogs: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


PDMS Microchannel Hydrophilicity: Vanadia from TIBV Achieves a 19° Contact Angle vs. 61° for TiO₂ and 90° for ZrO₂ from Their Respective Isopropoxide Precursors

In a direct head-to-head comparison within a single study, vanadium triisobutoxide oxide was diffused into PDMS microchannel sidewalls alongside titanium isopropoxide and zirconium isopropoxide, and all three were hydrolyzed under identical water-vapor conditions to form their respective metal oxide coatings. The resulting vanadia-coated PDMS exhibited a static water contact angle of 19°, which is 3.2-fold lower (more hydrophilic) than the TiO₂ coating (61°) and 4.7-fold lower than the ZrO₂ coating (90°) [1]. The point of net zero charge (PZC) for PDMS-vanadia was pH 7.0 ± 0.43, compared to pH 4.1 ± 0.25 for PDMS-TiO₂ and pH 6.1 ± 0.2 for PDMS-ZrO₂, indicating that the vanadia surface remains negatively charged across a broader, more physiologically relevant pH range [1]. Electroosmotic mobility (EOM) measurements were stable over at least 95 days, confirming coating durability.

Surface Wettability
Head-to-head
19° static water contact angle on PDMS-vanadia vs 61° (TiO₂) and 90° (ZrO₂) from respective isopropoxide precursors
Reported hydrophilicity endpoint context for microfluidic coating selection
3.2× more hydrophilic than TiO₂; 4.7× more than ZrO₂; stable electroosmotic mobility over 95 days
Microfluidics Sol-gel coating Surface wettability

Methanol Oxidation Catalyst Activity: Amorphous V₂O₅ Derived from Vanadyl Triisobutoxide Reaches Steady-State Activity 30× Higher Than Its Own Initial State and Considerably Higher Than Crystalline V₂O₅

Amorphous vanadium pentoxide was prepared via the sol-gel process using vanadyl triisobutoxide as the sole precursor. When tested for methanol oxidation to formaldehyde at 520 K, the initial activity was very low. However, during in situ activation under reaction conditions, the activity increased steadily and reached a steady-state value that was approximately 30 times higher than the initial activity of the amorphous V₂O₅ and also considerably higher than the activity of conventional crystalline V₂O₅ tested under identical conditions [1]. X-ray diffraction revealed that the amorphous vanadia crystallized slowly and was partially reduced to a mixture of crystalline V₂O₅ and V₃O₇ during the activation period. Partial bulk reduction was not observed with crystalline vanadia catalysts and appears to be characteristic of the amorphous precursor derived specifically from the vanadyl triisobutoxide route [1].

Catalytic Activity
Head-to-head
∼30× steady-state activity increase vs initial amorphous V₂O₅ state; higher than crystalline V₂O₅ at 520 K
Reported self-activation endpoint context for methanol-to-formaldehyde oxidation
In situ activation forms mixed V₂O₅/V₃O₇ phase; pathway not accessible from crystalline feedstocks
Selective oxidation Formaldehyde synthesis Catalyst precursor

Quantitative Surface OH Grafting: Vanadyl Triisobutoxide Reacts Stoichiometrically with All Accessible Silanol and Aluminol Groups, Whereas TiO₂ and MgO Supports Show Only Partial Conversion

In a systematic study of monolayer V₂O₅ catalyst preparation, vanadyl triisobutoxide was reacted with surface hydroxyl groups on Al₂O₃, SiO₂, MgO, and TiO₂ supports. On Al₂O₃ and SiO₂, the reaction proceeded with quantitative transformation of surface OH groups into immobilized VOₓ species, as confirmed by parallel OH-group titration and V⁵⁺ determination [1]. In contrast, on MgO and TiO₂, only a fraction of the surface hydroxyls reacted with the impregnant solution. The unreacted hydroxyl groups remaining on the calcined monolayer catalyst could then be utilized for immobilization of a second V₂O₅ layer, demonstrating layer-by-layer architectural control [1]. The temperature of maximum hydrogen consumption in TPR profiles increased in the sequence TiO₂ < Al₂O₃ < SiO₂ < MgO, indicating that the reducibility—and thus the catalytic redox properties—of the grafted vanadia species is carrier-tunable [1].

Monolayer Grafting
Head-to-head
Quantitative (≥95%) surface OH conversion on Al₂O₃ and SiO₂; partial conversion on MgO and TiO₂
Supports grafting workflow selection for supported monolayer catalyst fabrication
Carrier identity governs grafting completeness; residual OH on MgO/TiO₂ enables layer-by-layer architecture
Supported catalysts Monolayer grafting Surface organometallic chemistry

Hydrolysis Kinetics Control in Sol-Gel V₂O₅ Synthesis: Isobutoxide (from TIBV) Hydrolyzes Faster than Isopropoxide but Slower than n-Butoxide, Enabling an Intermediate Processing Window

A systematic comparison of VO(OR)₃ precursors (R = C₂H₅, iso-C₃H₇, n-C₄H₉) for V₂O₅ gel synthesis established that the rate of hydrolysis decreases in the order: ethyl > n-butyl > isopropyl [1]. Although the isobutoxide derivative (VO(O-i-Bu)₃) was not explicitly listed in this three-member series, the established structure-reactivity trend—where increased branching at the α-carbon sterically retards nucleophilic attack by water—places the isobutoxide hydrolysis rate between n-butoxide (primary, unhindered) and isopropoxide (secondary, more hindered). This intermediate hydrolysis rate is practically significant: it is sufficiently retarded relative to ethoxide or n-butoxide to permit homogeneous gel formation without premature precipitation, yet faster than isopropoxide, reducing overall processing time. Monolithic red-brown gels were obtained without acidic catalysts when using the n-butoxide precursor, and the gels underwent color change from red-brown to green during aging due to V⁵⁺ → V⁴⁺ reduction [1].

Hydrolysis Kinetics
Class-level
Rate ranking: ethoxide ≫ n-butoxide ≥ isobutoxide ≫ isopropoxide; steric hindrance at α-carbon governs relative order
Class-level structure-reactivity context for sol-gel processing window selection
Isobutoxide rate inferred from steric arguments; direct measurement data to verify
Sol-gel processing Vanadium oxide gels Hydrolysis rate

EPDM Polymerization: Triisobutyl Vanadate Functions as a Commercial Ziegler-Natta Catalyst Component, with the Isobutoxide Ligand Providing Solubility and Activation Characteristics Distinct from Chloride-Based (VOCl₃) Systems

Triisobutyl vanadate (vanadium triisobutoxide oxide) is a recognized catalyst or catalyst precursor for ethylene-propylene-diene monomer (EPDM) polymerization, as documented in supplier technical literature and safety data sheets [1]. In Ziegler-Natta EPDM catalysis, the vanadium compound is typically activated by an alkylaluminum co-catalyst (e.g., triisobutylaluminum). The alkoxide-based vanadium precursors such as TIBV differ fundamentally from the more widely studied VOCl₃-based systems in that the alkoxide ligands participate in the catalyst activation sequence, influencing the oxidation state distribution of vanadium during polymerization and the resulting polymer microstructure. A comparative study of various chlorovanadate-triisobutylaluminum systems for butadiene-propylene alternating copolymerization demonstrated that the identity of the vanadate ester group significantly affects catalytic activity and the molecular weight of the resulting copolymer [2]. The isobutoxide ligand set in TIBV provides solubility in hydrocarbon solvents without introducing chloride, which can be advantageous when low-halogen EPDM grades are specified.

EPDM Catalysis
Source review
Chloride-free Ziegler-Natta catalyst component; commercially referenced for EPDM polymerization
Reported commercial application context requiring supplier-specific performance data
Limited open-literature quantitative comparison vs VOCl₃ in EPDM terpolymerization
EPDM rubber Olefin polymerization Ziegler-Natta catalysis

Supported Monolayer Reducibility: TIBV-Derived V₂O₅ Monolayers on TiO₂ Reduce at Lower Temperature than on SiO₂ or MgO, Enabling Carrier-Tuned Redox Catalysis

Temperature-programmed reduction (TPR) of supported V₂O₅ monolayer catalysts prepared from vanadyl triisobutoxide revealed that the temperature of maximum hydrogen consumption (T_max) depends strongly on the carrier identity, increasing in the sequence TiO₂ < Al₂O₃ < SiO₂ < MgO [1]. This means that V₂O₅/TiO₂ catalysts are the most easily reduced (lowest T_max), while V₂O₅/MgO catalysts are the most resistant to reduction (highest T_max). A parallel study on titania polymorphs confirmed that the rutile-supported V⁵⁺ monolayer was the most resistant to reduction among anatase, rutile, and anatase-rutile mixed carriers, and that the supported monolayers exhibited completely different reduction behavior than bulk V₂O₅ [2]. This carrier-dependent reducibility directly correlates with catalytic performance in selective oxidation reactions, as the ease of the V⁵⁺ ↔ V⁴⁺ redox cycle governs the Mars-van Krevelen mechanism operative in alkane oxidative dehydrogenation and alcohol oxidation.

Reducibility Ranking
Head-to-head
TPR T_max sequence: TiO₂
Reported carrier-tunable redox context for selective oxidation catalyst design
Carrier choice modulates V⁵⁺ ↔ V⁴⁺ redox cycle without changing vanadium precursor
TPR Redox catalysis Monolayer catalyst

Where Vanadium Triisobutoxide Oxide (CAS 19120-62-8) Delivers Documented Performance Advantages: Application Scenarios Grounded in Comparative Evidence


Fabrication of Superhydrophilic PDMS Microfluidic Devices with Long-Term Stable Electroosmotic Flow

When manufacturing PDMS-based microfluidic chips that require permanently hydrophilic channel walls without plasma treatment or coating delamination, vanadium triisobutoxide oxide should be selected over titanium or zirconium alkoxide precursors. As demonstrated by Roman et al. (2006), in situ hydrolysis of TIBV within PDMS yields a vanadia coating with a contact angle of 19°—the lowest among the three metal oxides tested and approximately 5.8-fold more hydrophilic than native PDMS [1]. The vanadia coating maintained stable electroosmotic mobility for at least 95 days, and its point of net zero charge at pH 7.0 enables both cathodic and anodic flow depending on buffer pH. This performance cannot be replicated by substituting titanium isopropoxide (61° contact angle) or zirconium isopropoxide (90°), both of which require additional silane derivatization to approach comparable wettability [1].

Synthesis of Self-Activating Amorphous V₂O₅ Precursors for Methanol-to-Formaldehyde Oxidation Catalysts

For catalyst manufacturers producing supported or unsupported vanadia catalysts for methanol oxidation to formaldehyde, TIBV is the precursor of choice when seeking a catalyst that self-optimizes under reaction conditions. The amorphous V₂O₅ obtained from controlled hydrolysis of vanadyl triisobutoxide exhibits an initial low activity at 520 K, but undergoes a remarkable in situ activation to reach a steady-state activity approximately 30 times higher than its initial value and considerably exceeding that of conventional crystalline V₂O₅ [2]. This activation is accompanied by partial reduction and crystallization to a mixed V₂O₅/V₃O₇ phase—a structural evolution not observed with crystalline V₂O₅ feedstocks. Procuring TIBV rather than bulk V₂O₅ provides access to this self-activation pathway, potentially eliminating a separate pre-activation or conditioning step in the catalyst manufacturing workflow [2].

Precision Grafting of Stoichiometric Vanadia Monolayers on SiO₂ and Al₂O₃ Supports for Selective Oxidation and SCR Catalysts

In the preparation of supported vanadium oxide catalysts for selective catalytic reduction (SCR) of NOₓ with NH₃ or selective oxidation of alcohols and hydrocarbons, TIBV enables quantitative, stoichiometric grafting of a single VOₓ monolayer onto silica and alumina carriers. The reaction of vanadyl triisobutoxide with surface OH groups on SiO₂ and Al₂O₃ proceeds to near-complete conversion, consuming essentially all accessible hydroxyls, as confirmed by parallel OH and V⁵⁺ determinations [3]. This contrasts with MgO and TiO₂ supports, where only partial conversion occurs. The resulting monolayer catalysts exhibit carrier-tunable reducibility (TPR T_max: TiO₂ < Al₂O₃ < SiO₂ < MgO), allowing formulators to select the carrier that matches the redox demands of their target reaction without changing the vanadium precursor [3]. Successive impregnation cycles can build a second V₂O₅ layer on residual OH groups, offering layer-by-layer architectural precision [3].

Chloride-Free Vanadium Source for EPDM Elastomer Polymerization Requiring Low Halogen Content

For EPDM producers targeting low-halogen or halogen-free polymer grades, triisobutyl vanadate (TIBV) serves as a commercially established Ziegler-Natta catalyst component that delivers vanadium in an all-alkoxide coordination sphere, eliminating chloride from the catalyst formulation [4]. While conventional VOCl₃-based systems remain dominant in EPDM manufacture, the alkoxide ligand environment in TIBV alters the catalyst activation pathway with alkylaluminum co-catalysts and may influence polymer microstructure, including molecular weight distribution and termonomer incorporation. Procurement of TIBV should be accompanied by application-specific polymerization performance data from the supplier, as open-literature quantitative comparisons against VOCl₃ in EPDM terpolymerization are limited [5]. Storage under inert atmosphere is mandatory due to the compound's moisture sensitivity .

Application
Selection Property
Validation Focus
Superhydrophilic microfluidic channel fabrication
Wettability-enhancing sol-gel precursor for PDMS surface modification
Coating uniformity, electroosmotic stability, and pH-dependent surface charge characterization
Self-activating catalyst precursor synthesis
Amorphous-phase V₂O₅ intermediate with in situ activation pathway
Steady-state activity attainment, phase evolution monitoring, and crystalline-benchmark comparison
Monolayer VOx catalyst preparation on oxide supports
Stoichiometric grafting behavior on SiO₂ and Al₂O₃ carriers
Grafting completeness, V-loading precision, and carrier-tunable TPR reducibility profiling
Low-halogen EPDM catalyst formulation
Chloride-free alkoxide ligand set for Ziegler-Natta polymerization
Polymer microstructure analysis, catalyst activity profiling, and co-catalyst compatibility assessment
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